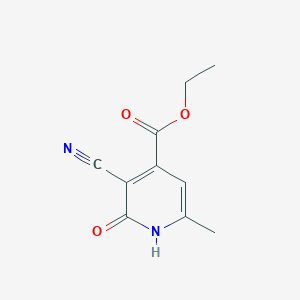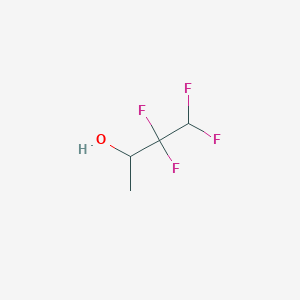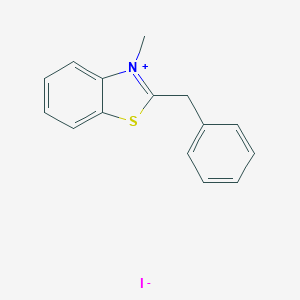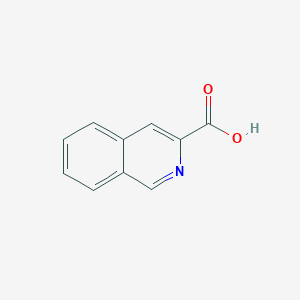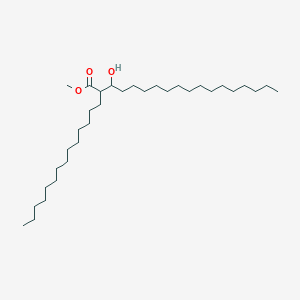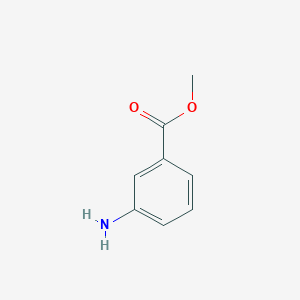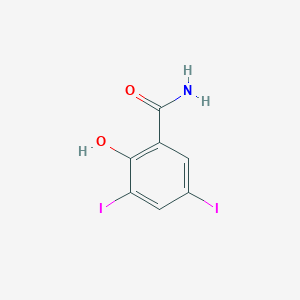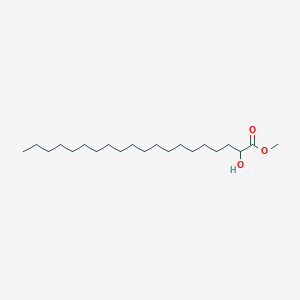
2,6-Difluoronitrobenzol
Übersicht
Beschreibung
1,3-Difluoro-2-nitrobenzene, also known as 2-difluoronitrobenzene, is an organic compound with a molecular formula of C6H3F2NO2. It is a crystalline solid with a melting point of 79°C and a boiling point of 206°C. This compound is used in various scientific and industrial applications, such as in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, it is used in the synthesis of materials for organic electronics.
Wissenschaftliche Forschungsanwendungen
Synthese von Stickstoffmonoxid-Donoren
2,6-Difluoronitrobenzol: wird bei der Synthese von sekundären Amin-Vorläufern verwendet. Diese Vorläufer sind essentiell für die Herstellung von zwei Familien von Stickstoffmonoxid-Donoren . Stickstoffmonoxid-Donoren sind Verbindungen, die Stickstoffmonoxid freisetzen, welches für therapeutische Zwecke wie Vasodilatation und Neurotransmission eingesetzt werden kann.
Organische Bausteine
Als organischer Baustein trägt This compound zu den Studien der molekularen Struktur und Konformation bei. Es wird in der Gasphasen-Elektronenbeugung (GED), MP2 ab initio und B3LYP-Dichtefunktionalberechnungen verwendet, um das interne Rotationspotenzial von Molekülen zu verstehen .
Fluorierungsreagenzien
Die Verbindung dient als Fluorierungsreagenz in verschiedenen chemischen Synthesen. Fluorierte Verbindungen haben aufgrund ihrer einzigartigen Reaktivität und Stabilität bedeutende Anwendungen in der Pharmaindustrie, in Agrochemikalien und in den Materialwissenschaften .
Sicherheits- und Gefahrenanalyse
This compound: ist auch in der Sicherheits- und Gefahrenanalyse von Bedeutung. Das Verständnis seiner physikalischen und chemischen Eigenschaften, wie z. B. die Verursachung von Haut- und Augenreizungen, ist entscheidend für die Entwicklung sicherer Handhabungspraktiken im Labor und in der Industrie .
Wirkmechanismus
Target of Action
2,6-Difluoronitrobenzene, also known as 1,3-Difluoro-2-nitrobenzene, is primarily used in the preparation of secondary amine precursors . These precursors are essential for the synthesis of two families of nitric oxide donors . Nitric oxide donors are compounds that release nitric oxide, a molecule that plays a crucial role in several physiological and pathological processes.
Mode of Action
It’s known that the compound is used to prepare secondary amine precursors . These precursors can then be used to synthesize nitric oxide donors. The interaction of 2,6-Difluoronitrobenzene with its targets likely involves chemical reactions that facilitate the formation of these precursors.
Result of Action
As a precursor in the synthesis of nitric oxide donors, 2,6-Difluoronitrobenzene indirectly contributes to the molecular and cellular effects of nitric oxide. Nitric oxide is a versatile signaling molecule that can induce vasodilation, modulate immune response, and regulate neurotransmission .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral and dermal toxicity, acute inhalation toxicity for vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Biochemische Analyse
Biochemical Properties
It is known that the compound may be used in the preparation of secondary amine precursors, required for the synthesis of two families of nitric oxide donors . The exact enzymes, proteins, and other biomolecules it interacts with are not currently known.
Molecular Mechanism
It is known that the compound has been studied for its molecular structure, conformation, and potential to internal rotation . Details about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently available.
Eigenschaften
IUPAC Name |
1,3-difluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNCMIDZGFCTST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172559 | |
| Record name | 1,3-Difluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19064-24-5 | |
| Record name | 1,3-Difluoro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Difluoro-2-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Difluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-difluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of fluorine substitution on the structure of 2,6-Difluoronitrobenzene compared to nitrobenzene?
A1: Gas-phase electron diffraction (GED) studies revealed that the presence of fluorine atoms at the 2 and 6 positions of the benzene ring in 2,6-Difluoronitrobenzene forces the nitro group to rotate out of the plane of the ring. [] This non-planar conformation contrasts with the planar structure observed in nitrobenzene, where the nitro group lies in the same plane as the benzene ring. This structural difference is attributed to the steric hindrance caused by the fluorine atoms in the ortho positions. []
Q2: How do the C-F bond lengths in 2,6-Difluoronitrobenzene compare to other fluorinated nitrobenzene isomers?
A2: Interestingly, the C-F bond lengths in 2,6-Difluoronitrobenzene are similar to those observed in 3,5-Difluoronitrobenzene. [] This finding contrasts with previous GED studies on other fluorinated nitrobenzene isomers, where a significant shortening of the C-F bond was observed in the ortho position (2-fluoronitrobenzene) compared to the meta and para positions (3- and 4-fluoronitrobenzene). [] This suggests that the presence of two fluorine atoms in the ortho positions might lead to unique electronic effects influencing the C-F bond lengths in 2,6-Difluoronitrobenzene.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
